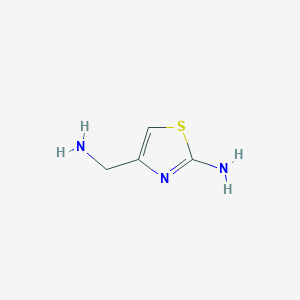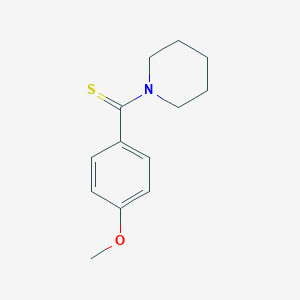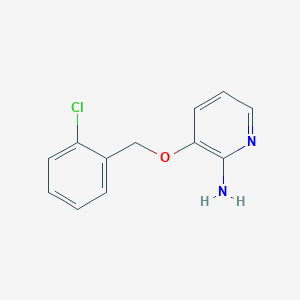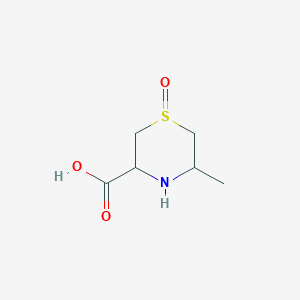
4-(Aminomethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1,3-thiazol-2-amine (AMT) is a heterocyclic amine compound that has been studied extensively for its potential applications in medicine, agriculture, and biochemistry. It is a highly reactive compound with a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory properties. AMT is a versatile compound with a wide range of applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anti-Alzheimer’s Agents
The compound has drawn attention due to its potential as an anti-Alzheimer’s agent. Researchers have investigated a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones derivatives. These compounds were designed as multiple inhibitors targeting both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidase B (MAO B). Notably, some of these compounds demonstrated nanomolar MAO B inhibition and low micromolar IC50 values against cholinesterases .
Coumarin Derivatives
The compound belongs to the coumarin family, which is known for its diverse biological activities. Coumarins exhibit antioxidant, anti-inflammatory, and anticancer properties. Researchers have explored the structure–activity relationships of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, aiming to develop multi-target-directed ligands with therapeutic potential .
Unnatural Amino Acid Derivatives
4-(Aminomethyl)thiazol-2-amine serves as an unnatural amino acid derivative. Its unique structure makes it valuable for peptide synthesis and protein engineering. Researchers have utilized it to introduce non-canonical amino acids into proteins, expanding the chemical diversity of peptides and enabling novel functionalities .
Type 2 Antifibrinolytic Agent
In addition to its role as an amino acid derivative, the compound has applications as a type 2 antifibrinolytic agent. It interacts with other molecules involved in blood clotting and fibrinolysis, potentially influencing hemostasis and thrombosis .
Synthetic Intermediates
4-(Aminomethyl)thiazol-2-amine serves as a building block in organic synthesis. Chemists use it to create more complex molecules by introducing functional groups or modifying its structure. For instance, it has been employed in the synthesis of various benzoic acid derivatives, including 4-amino-2-methylbenzoic acid and 4-amino-3-chlorobenzoic acid.
Pesticide Analysis
While not directly related to its medicinal applications, the compound’s analytical utility is worth noting. Researchers have employed ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) to analyze highly polar anionic pesticides, including glyphosate. This method allows for sensitive detection and quantification of such compounds in food products .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial properties . Therefore, it’s plausible that this compound may also target bacterial cells or specific enzymes within these cells.
Mode of Action
It’s suggested that similar compounds may interact with their targets by perturbing the bacterial membrane or inhibiting key enzymes . This interaction could potentially lead to the disruption of essential cellular processes, resulting in the death of the bacterial cells.
Biochemical Pathways
It’s plausible that this compound may interfere with the synthesis of key bacterial proteins or other essential cellular components . The downstream effects of this interference could include the disruption of cellular integrity and function, leading to cell death.
Pharmacokinetics
A related compound was found to have rapid absorption and a long elimination half-life . These properties could potentially influence the bioavailability of 4-(Aminomethyl)-1,3-thiazol-2-amine, affecting its efficacy and duration of action.
Result of Action
Based on the potential antimicrobial properties of this compound, it’s plausible that its action could result in the disruption of bacterial cell integrity and function, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHVVSEWSUNAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625491 |
Source


|
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-thiazol-2-amine | |
CAS RN |
197893-32-6 |
Source


|
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














